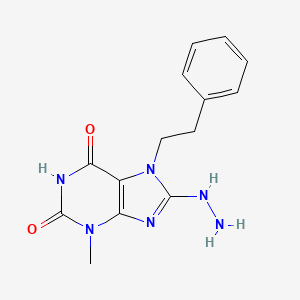
8-hydrazinyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-hydrazinyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This compound features a hydrazinyl group, a methyl group, and a phenethyl group attached to the purine core, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “8-hydrazinyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. A common approach might include:
Starting Material: Begin with a purine derivative.
Functional Group Introduction: Introduce the hydrazinyl group through hydrazine derivatives.
Alkylation: Introduce the methyl and phenethyl groups via alkylation reactions using appropriate alkyl halides.
Purification: Purify the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For large-scale production.
Catalysts: To enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions could modify the hydrazinyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halides, acids, or bases under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used, potentially leading to a variety of substituted purine derivatives.
Applications De Recherche Scientifique
“8-hydrazinyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione” could have applications in several fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.
Industry: Use in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Interaction with enzymes, receptors, or nucleic acids.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the phenethyl group.
3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione: Lacks the hydrazinyl group.
8-hydrazinyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione: Lacks the methyl group.
Uniqueness
The presence of the hydrazinyl, methyl, and phenethyl groups in “8-hydrazinyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione” may confer unique chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
8-hydrazinyl-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-19-11-10(12(21)17-14(19)22)20(13(16-11)18-15)8-7-9-5-3-2-4-6-9/h2-6H,7-8,15H2,1H3,(H,16,18)(H,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZBWFWZWLUDBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-3,5-dimethylbenzene-1-sulfonamide](/img/structure/B2611085.png)
![[4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2611086.png)



![4-[(6-Methoxypyrimidin-4-yl)amino]-N-(4-methylphenyl)piperidine-1-carboxamide](/img/structure/B2611093.png)

![N-[[2-(4-Fluorophenyl)-1-(hydroxymethyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2611098.png)

![methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2611100.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2611101.png)
![2-cyano-N-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2611103.png)
